molecular formula C13H8N4O3 B13398251 2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B13398251
M. Wt: 268.23 g/mol
InChI Key: JKNOYWVMHPMBEL-UHFFFAOYSA-N
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Description

Tyrphostin A51 is a synthetic compound known for its role as an inhibitor of the epidermal growth factor receptor kinase activity. It is part of a family of compounds designed to bind to the substrate subsite of the protein tyrosine kinase domain.

Preparation Methods

Tyrphostin A51 is synthesized through a series of chemical reactions. The synthetic route involves the preparation of 2-amino-1,1,3-tricyano-4-(3’,4’,5’-trihydroxyphenyl)butadiene. The compound is soluble in dimethyl sulfoxide, yielding a clear, orange-red solution. The stability of tyrphostins in dimethyl sulfoxide is maintained for months when stored frozen, although the presence of water can accelerate hydrolysis .

Chemical Reactions Analysis

Tyrphostin A51 undergoes various chemical reactions, primarily involving its role as an inhibitor. It has been shown to inhibit phosphorylation of rat hepatic lectin 1 and prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes. The compound also inhibits the activation of the mitogen-activated protein kinase pathway by blocking the epidermal growth factor receptor .

Scientific Research Applications

Tyrphostin A51 has a wide range of scientific research applications:

Mechanism of Action

Tyrphostin A51 exerts its effects by inhibiting the epidermal growth factor receptor kinase activity. This inhibition reduces the activity of the mitogen-activated protein kinase pathway, leading to decreased phosphorylation and nuclear translocation of activated mitogen-activated protein kinase. The blockage of the epidermal growth factor receptor by tyrphostin A51 induces apoptosis by activating caspase-3, an executioner protease of the apoptotic pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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